N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide
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Overview
Description
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by cyclization of catechol with dichloromethane under basic conditions.
Attachment of the benzo[d][1,3]dioxole moiety to an amino group: This step involves the reaction of the benzo[d][1,3]dioxole derivative with an amine, forming an amide bond.
Formation of the pyrimidine ring: This is typically done through a multi-step process involving the condensation of urea with an aldehyde, followed by cyclization.
Final coupling: The final step involves coupling the pyrimidine derivative with the benzo[d][1,3]dioxole derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide can undergo various types of chemical reactions:
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as an anticancer agent due to its ability to inhibit angiogenesis and P-glycoprotein efflux pump activity.
Biological Research: It is used in studies related to cell signaling pathways and molecular targets involved in cancer progression.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide involves inhibition of key molecular targets:
Angiogenesis Inhibition: The compound inhibits vascular endothelial growth factor receptor (VEGFR) signaling, which is crucial for angiogenesis.
P-glycoprotein Efflux Pump Inhibition: It inhibits the activity of P-glycoprotein, a protein that pumps drugs out of cells, thereby overcoming drug resistance in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide: This compound also features a benzo[d][1,3]dioxole moiety and has similar anticancer properties.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds are structurally similar and have been evaluated for their antitumor activities.
Uniqueness
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and make it a versatile compound for various applications .
Properties
Molecular Formula |
C21H19N5O5S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide |
InChI |
InChI=1S/C21H19N5O5S/c1-11-2-4-12(5-3-11)19(28)24-17-18(22)25-21(26-20(17)29)32-9-16(27)23-13-6-7-14-15(8-13)31-10-30-14/h2-8H,9-10H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29) |
InChI Key |
ZTQZEHMYQHTQFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4)N |
Origin of Product |
United States |
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